Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)- Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC20265829
InChI: InChI=1S/C15H12ClN3OS3/c1-9-6-21-14(17-9)19-13(20)8-23-15-18-12(7-22-15)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,19,20)
SMILES:
Molecular Formula: C15H12ClN3OS3
Molecular Weight: 381.9 g/mol

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-

CAS No.:

VCID: VC20265829

Molecular Formula: C15H12ClN3OS3

Molecular Weight: 381.9 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)- -

Description

Synthesis Overview

2.1 General Synthetic Pathway
The synthesis of compounds like this typically involves:

  • Formation of Thiazole Rings: Using thiourea and halogenated ketones to cyclize into thiazoles.

  • Thioether Linkage Formation: Reacting a thiazole derivative with a chloroacetamide derivative under basic conditions to form the sulfur bridge.

For example:

  • The synthesis of similar compounds involves refluxing precursors like p-bromoacetophenone or chloroacetyl chloride with thiourea or related reagents in ethanol or other solvents .

Biological Significance

3.1 Antimicrobial Potential
Thiazole-based compounds are known for their antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria as well as fungi. The electron-withdrawing chlorine atom on the phenyl ring enhances activity by increasing lipophilicity, which facilitates cell membrane penetration .

3.2 Anticancer Activity
Thiazole derivatives have shown promise in inhibiting cancer cell lines such as MCF7 (breast cancer). The presence of acetamide and thioether functionalities may contribute to binding affinity with biological targets like enzymes or receptors involved in cancer proliferation .

Applications and Future Prospects

4.1 Pharmaceutical Development
The structural features of Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)- suggest it could be explored for:

  • Antimicrobial drugs targeting resistant bacterial strains.

  • Anticancer agents due to its potential interaction with cellular targets.

4.2 Molecular Docking Studies
Computational studies (e.g., molecular docking) can predict the binding interactions of this compound with biological macromolecules, aiding in drug design .

Product Name Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4-methyl-thiazol-2-YL)-
Molecular Formula C15H12ClN3OS3
Molecular Weight 381.9 g/mol
IUPAC Name 2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C15H12ClN3OS3/c1-9-6-21-14(17-9)19-13(20)8-23-15-18-12(7-22-15)10-2-4-11(16)5-3-10/h2-7H,8H2,1H3,(H,17,19,20)
Standard InChIKey QOTVVODYGUTXAP-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)Cl
PubChem Compound 1085135
Last Modified Aug 15 2024

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